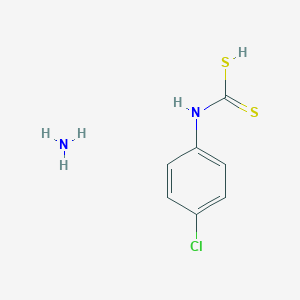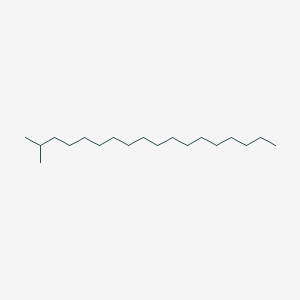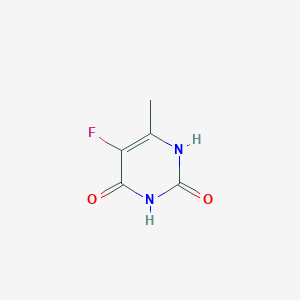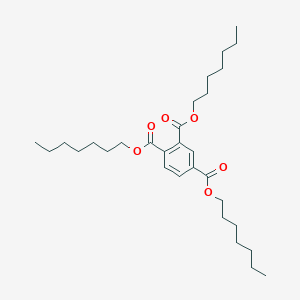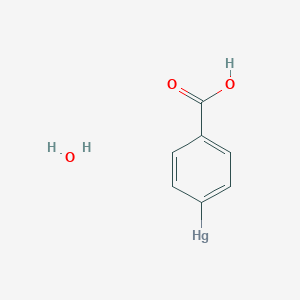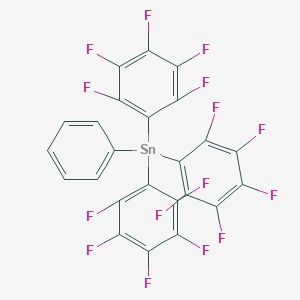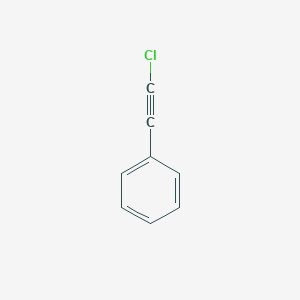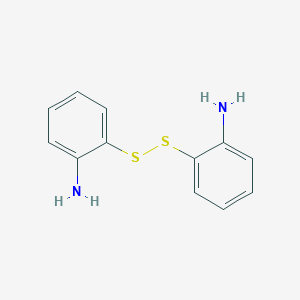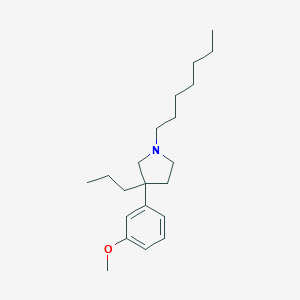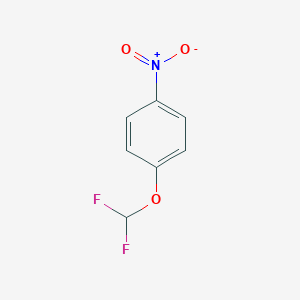
4-(Difluoromethoxy)nitrobenzene
概要
説明
Synthesis Analysis
The synthesis of 4-(Difluoromethoxy)nitrobenzene derivatives often involves nucleophilic aromatic substitution reactions, where electron-rich nitrobenzenes undergo substitution with various amine substituents. This process is characterized by a high degree of regiochemical control, allowing for the preparation of a range of electron-rich nitrobenzene derivatives with specific structural features (White et al., 2019).
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives, including 4-(Difluoromethoxy)nitrobenzene, has been extensively studied using techniques such as X-ray crystallography. These studies reveal the impact of electron donation from amino substituents on the nitro group, manifesting in changes in bond distances consistent with increased double bond character and electron density acceptance by the oxygens (White et al., 2019).
科学的研究の応用
Chemical Synthesis and Molecular Interactions
Research has explored various aspects of chemical synthesis and molecular interactions involving nitrobenzene derivatives, including 4-(Difluoromethoxy)nitrobenzene. For instance, studies have investigated the synthesis and crystalline structures of nitrobenzene derivatives, showcasing how these compounds crystallize in different motifs and frameworks depending on their chemical interactions and synthesis conditions. One such study detailed the formation of crystalline structures of 2,4-bis(phenylamino)nitrobenzene, highlighting its hydrogen-bonded hexamer structure or paddle-wheel motif, which encompasses one-dimensional channels in its crystalline form (Plater & Harrison, 2015).
Environmental and Material Sciences
In environmental and material sciences, the applications of nitrobenzene derivatives have been explored in the context of pollution remediation and the modification of material properties. The grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction was studied, revealing that clean surfaces of various substrates could be modified with 4-nitrobenzene diazonium tetrafluoroborate salt to form a spontaneous multilayer coating. This process was investigated across different substrates, including glassy carbon and various metals, without the need for electrochemical induction, demonstrating the versatile application of nitrobenzene derivatives in surface modification and materials science (Adenier et al., 2005).
Advanced Analytical Techniques
The study of 4-substituted nitrobenzenes by advanced analytical techniques, such as cyclic voltammetry and EPR spectroscopy, has provided insights into the electron-transfer properties and reactivity of these compounds. Research focused on the reduction of nitrobenzenes bearing different substituents, including the difluoromethoxy group, has helped understand the effects of electron-donor and electron-withdrawing substituents on the electrochemical behavior and reactivity of nitrobenzene derivatives. These studies have implications for the development of new photoinitiators for polymerization processes and the design of materials with tailored electronic properties (Norambuena et al., 2004).
Computational and Thermodynamic Studies
Computational and thermodynamic studies have provided a deeper understanding of the properties and reactivity of difluoronitrobenzene isomers, including those related to 4-(Difluoromethoxy)nitrobenzene. These studies encompass the determination of molar enthalpies of formation, vaporization, and sublimation, offering valuable data for the design and synthesis of new compounds. The research not only elucidates the thermodynamic stability and phase behavior of these compounds but also contributes to the optimization of synthetic routes and the prediction of reactivity patterns in chemical synthesis (Ribeiro da Silva et al., 2010).
Safety And Hazards
4-(Difluoromethoxy)nitrobenzene is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
1-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGBARCOQPYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371770 | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)nitrobenzene | |
CAS RN |
1544-86-1 | |
| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

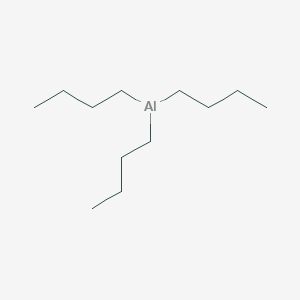
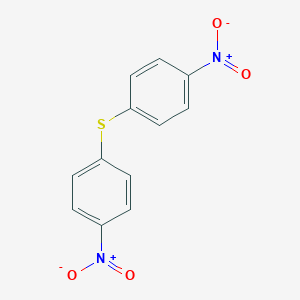
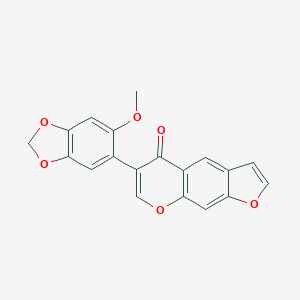
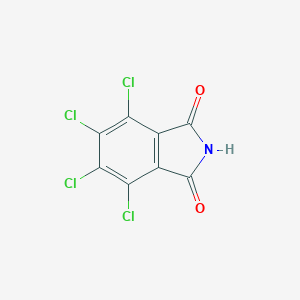
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
